REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[C:9]([CH:14]=[O:15])=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+].C([O-])(O)=O.[Na+]>CO>[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[C:9]([CH2:14][OH:15])=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|
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Name
|
|
Quantity
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0.581 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C(=NC=CC1)C=O)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CO
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Type
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CUSTOM
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Details
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The mixture was stirred for 40 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The MeOH was removed
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Type
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EXTRACTION
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Details
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the aqueous residue was extracted with CH2Cl2 (5×25 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
After filtration the solvent
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Type
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CUSTOM
|
Details
|
was removed by evaporation under vacuum
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Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1C(=NC=CC1)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |